6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride
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Overview
Description
6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, the reaction of cyanuric chloride with amines can lead to the formation of triazine derivatives.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, an amine, and a compound containing an active hydrogen atom.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols, or amines; typically carried out in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-amino-1,3,5-triazine: A simpler triazine derivative with similar structural features.
2,4-diamino-6-chloro-1,3,5-triazine: Another triazine derivative with different substituents.
Uniqueness
6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride is unique due to the presence of both an aminomethyl group and an imino group, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C4H9Cl2N5O |
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Molecular Weight |
214.05 g/mol |
IUPAC Name |
6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride |
InChI |
InChI=1S/C4H7N5O.2ClH/c5-1-2-3(10)7-4(6)9-8-2;;/h2H,1,5H2,(H2,6,7,10);2*1H |
InChI Key |
BYUJFBNUTCHLAL-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)NC(=N)N=N1)N.Cl.Cl |
Origin of Product |
United States |
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